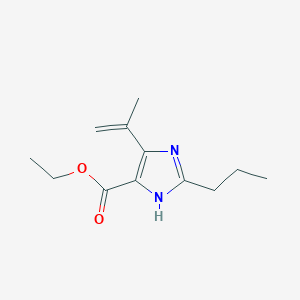
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also referred to as Ethyl 4-isopropenyl-2-propyl-1H-imidazole-5-carboxylate, is a compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents like Olmesartan, an antihypertensive medication. This article explores the biological activities associated with this compound, including its antibacterial and antifungal properties, as well as its role in drug synthesis.
- Chemical Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- CAS Number : 157356-73-5
Antibacterial Activity
Recent studies have demonstrated that imidazole derivatives exhibit notable antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The compound's efficacy against fungal strains was assessed, revealing the following MIC values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Fusarium oxysporum | 0.056 |
The compound's ability to inhibit fungal growth further emphasizes its potential as a therapeutic agent in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to its structural features that facilitate interaction with bacterial and fungal cell membranes. The imidazole ring is known for its role in disrupting cell wall synthesis and function, which is pivotal in the inhibition of microbial growth.
Case Studies
Several case studies have highlighted the significance of imidazole derivatives in drug development:
- Study on Antibacterial Properties : A study published in MDPI evaluated multiple imidazole derivatives, including Ethyl 4-(prop-1-en-2-yl)-2-propyl, demonstrating their effectiveness against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Antifungal Efficacy : Research conducted on various antifungal agents indicated that compounds similar to Ethyl 4-(prop-1-en-2-yl)-2-propyl could serve as lead compounds for developing new antifungal therapies, particularly against Candida species .
- Synthesis and Application : The compound is also noted for its role as an intermediate in synthesizing Olmesartan medoxomil, highlighting its importance in cardiovascular pharmacotherapy .
Eigenschaften
IUPAC Name |
ethyl 4-prop-1-en-2-yl-2-propyl-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-7-9-13-10(8(3)4)11(14-9)12(15)16-6-2/h3,5-7H2,1-2,4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYWOUUSSOSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442106 |
Source


|
| Record name | Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157356-73-5 |
Source


|
| Record name | Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














